molecular formula C6H10O3 B1295347 5,5-Dimethyl-1,3-dioxan-2-one CAS No. 3592-12-9

5,5-Dimethyl-1,3-dioxan-2-one

Cat. No. B1295347
CAS RN: 3592-12-9
M. Wt: 130.14 g/mol
InChI Key: JRFXQKZEGILCCO-UHFFFAOYSA-N
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Patent
US04423205

Procedure details

A mixture of 208 grams (2 moles) 2,2-dimethyl-1,3-propanediol (neopentyl glycol), 295 grams diethyl carbonate, and 4.3 grams NaOCH3 was placed in a flask equipped with an 18-inch vigreux column and heated gradually to 130° C. About 230 ml ethanol was distilled. When the pot temperature reached 150°-160° C. excess diethyl carbonate was removed under reduced pressure. The resulting product was dissolved in benzene, washed with water, and concentrated. This product was recrystallized from ether and isolated as pure 5,5-dimethyl-1,3-dioxan-2-one. A 75 gram sample had a melting point of 108° C., very nearly matching that in the literature (109° C.).
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
295 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3][OH:4].[C:8](=O)(OCC)[O:9]CC.O(C)[Na]>>[CH3:1][C:2]1([CH3:7])[CH2:5][O:6][C:8](=[O:9])[O:4][CH2:3]1

Inputs

Step One
Name
Quantity
208 g
Type
reactant
Smiles
CC(CO)(CO)C
Name
Quantity
295 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
4.3 g
Type
reactant
Smiles
O([Na])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a flask
CUSTOM
Type
CUSTOM
Details
equipped with an 18-inch vigreux column
DISTILLATION
Type
DISTILLATION
Details
About 230 ml ethanol was distilled
CUSTOM
Type
CUSTOM
Details
reached 150°-160° C.
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting product was dissolved in benzene
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
This product was recrystallized from ether

Outcomes

Product
Name
Type
product
Smiles
CC1(COC(OC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.